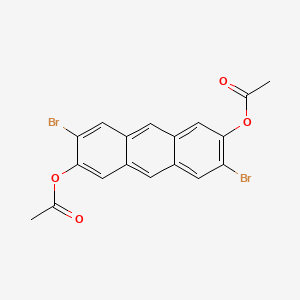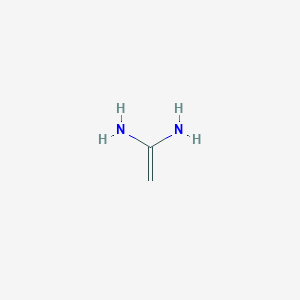
4,4'-Sulfonyldi(cyclohex-1-ene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Sulfonyldi(cyclohex-1-ene) is an organic compound characterized by the presence of a sulfonyl group bridging two cyclohexene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonyldi(cyclohex-1-ene) typically involves the reaction of cyclohexene with sulfonyl chloride under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclohexene reacts with sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a sulfonium ion intermediate, which then undergoes nucleophilic attack by another cyclohexene molecule to form the final product .
Industrial Production Methods
Industrial production of 4,4’-Sulfonyldi(cyclohex-1-ene) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Sulfonyldi(cyclohex-1-ene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
4,4’-Sulfonyldi(cyclohex-1-ene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4’-Sulfonyldi(cyclohex-1-ene) involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A simple cycloalkene with similar structural features but lacking the sulfonyl group.
Sulfonyl Chloride: A related compound used in the synthesis of sulfonyl derivatives.
Cyclohexylbenzene: Another cycloalkene derivative with different functional groups.
Uniqueness
4,4’-Sulfonyldi(cyclohex-1-ene) is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and materials science.
Propriétés
Numéro CAS |
7566-01-0 |
|---|---|
Formule moléculaire |
C12H18O2S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
4-cyclohex-3-en-1-ylsulfonylcyclohexene |
InChI |
InChI=1S/C12H18O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-3,5,11-12H,4,6-10H2 |
Clé InChI |
NPHGCOZBGRHDEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)S(=O)(=O)C2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
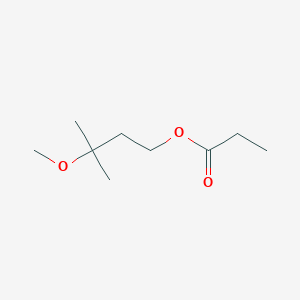
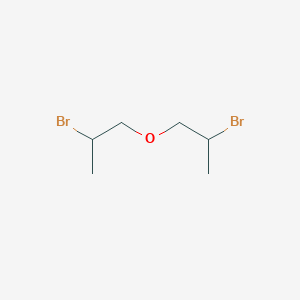

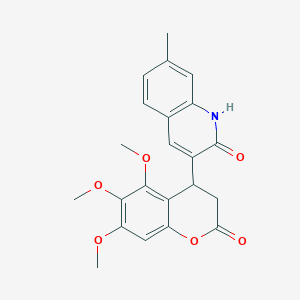
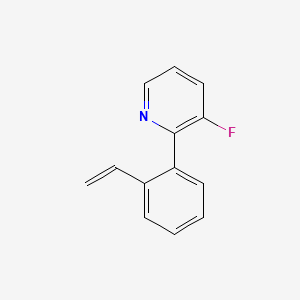

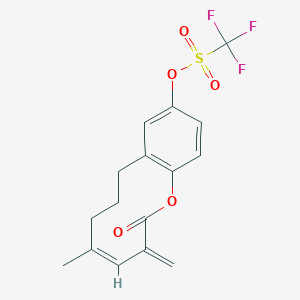
![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)
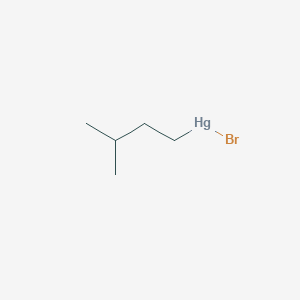
![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
